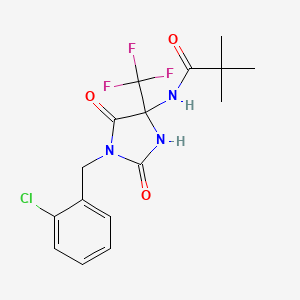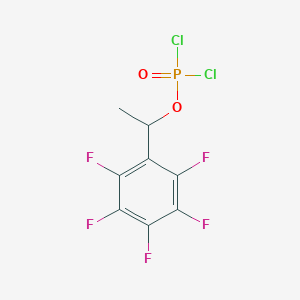![molecular formula C23H12F3N3O4S B12634377 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step reactions. One common method includes the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction is catalyzed by rhodium and involves a cascade mechanism that significantly increases molecular complexity.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve high-throughput synthesis and purification techniques. These methods may include automated synthesis platforms and advanced chromatographic techniques to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, nitriles, and vinylcarbenes. The reactions often require specific conditions such as controlled temperatures and the presence of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various isoindole derivatives with potential biological activities. These products are often studied for their therapeutic potential in treating various diseases.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their role in biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For example, some derivatives act as inhibitors of protein kinase CK2, a key enzyme involved in various cellular processes . These compounds bind to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoindole derivatives such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones and imidazole-containing compounds . These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
What sets 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]- apart is its unique trifunctionalization mechanism and its potential as a multi-target inhibitor. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H12F3N3O4S |
|---|---|
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
5-[5-[[2-imino-4-oxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H12F3N3O4S/c24-23(25,26)12-2-4-13(5-3-12)29-21(32)18(34-22(29)27)10-14-6-8-17(33-14)11-1-7-15-16(9-11)20(31)28-19(15)30/h1-10,27H,(H,28,30,31) |
Clé InChI |
YUIVAXPQBBJCOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)

![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)

![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)

![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
